4-(Piperidin-1-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate
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Overview
Description
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is a complex organic compound with the molecular formula C19H17N3O6S It is characterized by the presence of a piperidine ring, a carbothioyl group, and a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Piperidinylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate
- 2-Ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate
Uniqueness
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C19H17N3O6S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O6S/c23-19(14-10-15(21(24)25)12-16(11-14)22(26)27)28-17-6-4-13(5-7-17)18(29)20-8-2-1-3-9-20/h4-7,10-12H,1-3,8-9H2 |
InChI Key |
HQEKAMYOJNUXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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